molecular formula C21H23N3O B286830 N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

カタログ番号 B286830
分子量: 333.4 g/mol
InChIキー: AOMYRYUWJKNTDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones in the body. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood glucose levels.

作用機序

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors work by inhibiting the enzyme N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, these drugs increase the levels of GLP-1 and GIP in the body, which stimulate insulin secretion and inhibit glucagon secretion. This leads to lower blood glucose levels and improved glycemic control.
Biochemical and Physiological Effects:
In addition to their effects on blood glucose levels, N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have beneficial effects on lipid metabolism, inflammation, and oxidative stress. These drugs have been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. They have also been shown to reduce markers of inflammation and oxidative stress, which are associated with the development of cardiovascular disease.

実験室実験の利点と制限

One of the advantages of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors in lab experiments is their specificity for the N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide enzyme. This allows researchers to study the effects of inhibiting this enzyme on various physiological processes, including glucose metabolism and cardiovascular function. However, one limitation of these drugs is their potential to interact with other enzymes and receptors in the body, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors. One area of interest is the development of new and more potent inhibitors that can effectively lower blood glucose levels and improve cardiovascular health. Another area of research is the investigation of the long-term effects of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors on various physiological processes, including glucose metabolism, lipid metabolism, and inflammation. Finally, researchers are also exploring the potential use of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors in the prevention and treatment of other diseases, including cancer and Alzheimer's disease.

合成法

The synthesis of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. One of the most commonly used methods for synthesizing N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors is the Suzuki-Miyaura coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.

科学的研究の応用

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated their effectiveness in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes. In addition, N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have beneficial effects on cardiovascular health, including reducing the risk of heart failure and improving endothelial function.

特性

分子式

C21H23N3O

分子量

333.4 g/mol

IUPAC名

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-5-17-8-6-7-9-20(17)24-16(4)18(13-22-24)21(25)23-19-11-10-14(2)12-15(19)3/h6-13H,5H2,1-4H3,(H,23,25)

InChIキー

AOMYRYUWJKNTDS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=C(C=C(C=C3)C)C)C

正規SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=C(C=C(C=C3)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。